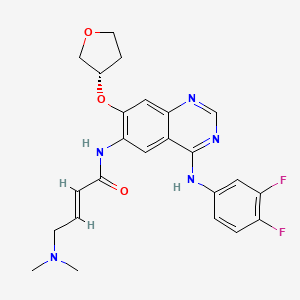
(S)-2-(2-Chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetic acid (Clopidogrel Impurity)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(2-Chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetic acid: , commonly referred to as Clopidogrel Impurity, is a chemical compound identified as an impurity in the synthesis of Clopidogrel, an antiplatelet medication used to reduce the risk of heart disease and stroke. This compound is of interest due to its potential impact on the purity and efficacy of Clopidogrel formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Clopidogrel Impurity involves multiple steps, starting with the reaction of 2-chlorophenylacetic acid with thiophene-2-ethylamine under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of Clopidogrel Impurity is scaled up using reactors designed to handle large volumes. The process involves continuous monitoring of reaction parameters, such as temperature, pressure, and pH, to maintain product quality. Purification steps, including crystallization and chromatography, are employed to isolate the impurity from the reaction mixture.
Analyse Des Réactions Chimiques
Types of Reactions: Clopidogrel Impurity can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of chlorophenylacetic acid derivatives.
Reduction: Production of reduced phenylacetic acid derivatives.
Substitution: Generation of substituted thiophene derivatives.
Applications De Recherche Scientifique
Clopidogrel Impurity has several scientific research applications, including:
Chemistry: Studied for its role in the synthesis and purification of Clopidogrel.
Biology: Investigated for potential biological activity and toxicity.
Medicine: Assessed for its impact on the efficacy and safety of Clopidogrel formulations.
Industry: Used as a reference standard in pharmaceutical quality control and method validation.
Mécanisme D'action
Clopidogrel Impurity is compared with other similar compounds, such as Clopidogrel-related impurity A, positional stereoisomers of Clopidogrel (impurities B1 and B2), and the chiral isomer Clopidogrel-related impurity C. These compounds differ in their chemical structure and biological activity, with Clopidogrel Impurity being unique due to its specific stereochemistry and potential impact on drug purity.
Comparaison Avec Des Composés Similaires
Clopidogrel-related impurity A
Clopidogrel-related impurity B (B1 and B2)
Clopidogrel-related impurity C
Propriétés
IUPAC Name |
(2S)-2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c15-12-6-2-1-5-11(12)13(14(17)18)16-8-7-10-4-3-9-19-10/h1-6,9,13,16H,7-8H2,(H,17,18)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVSWSGFEJYTPS-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)NCCC2=CC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](C(=O)O)NCCC2=CC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylic acid](/img/structure/B8224496.png)
![(E)-4-(dimethylamino)-N-[4-oxo-7-[(3S)-oxolan-3-yl]oxy-1H-quinazolin-6-yl]but-2-enamide](/img/structure/B8224501.png)

![ethyl 3-[[2-[[4-(N'-hexan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B8224510.png)






